molecular formula C18H19ClN2O3S B497607 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-36-0

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497607
CAS No.: 873580-36-0
M. Wt: 378.9g/mol
InChI Key: IHAAKUJHIQNXPD-UHFFFAOYSA-N
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Description

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid to form the corresponding sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro-substituted aromatic ring and imidazole ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-((5-bromo-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

1-((5-chloro-2-ethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, ethoxy group, and sulfonyl group in the same molecule allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-3-24-16-11-13(2)15(19)12-17(16)25(22,23)21-10-9-20-18(21)14-7-5-4-6-8-14/h4-8,11-12H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAAKUJHIQNXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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